Quantified LXRβ Agonist Activity of 1-(1H-Indol-3-yl)butan-1-one (EC50 = 1020 nM) Relative to Potent Agonists
In a transactivation assay using rat LXRbeta expressed in HEK293FT cells, 1-(1H-Indol-3-yl)butan-1-one exhibited an EC50 of 1020 nM [1]. This activity is 20- to 34-fold weaker than that of well-characterized LXRbeta agonists such as T0901317 (EC50 = 50 nM) and GW3965 (EC50 = 30 nM for hLXRbeta) [REFS-2, REFS-3]. The compound's weak agonist profile makes it a valuable tool for studying LXRbeta signaling without inducing maximal receptor activation.
| Evidence Dimension | LXRbeta agonist potency |
|---|---|
| Target Compound Data | EC50 = 1020 nM |
| Comparator Or Baseline | T0901317: EC50 = 50 nM; GW3965: EC50 = 30 nM (hLXRbeta) |
| Quantified Difference | 20-fold (vs. T0901317) to 34-fold (vs. GW3965) weaker |
| Conditions | Transactivation assay in HEK293FT cells (rat LXRbeta for target compound; human LXRbeta for comparators) |
Why This Matters
This compound serves as a weakly active LXRbeta agonist, enabling researchers to dissect partial agonist pharmacology or serve as a negative control in high-throughput screening campaigns.
- [1] BindingDB. BDBM50509896 (CHEMBL4456655): EC50 = 1.02e3 nM for rat LXRbeta. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50509896 View Source
- [2] MedChemExpress. GW3965: EC50 = 190 nM (hLXRalpha), 30 nM (hLXRbeta). Product Datasheet. Available at: https://www.medchemexpress.cn/gw3965.html View Source
